6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide
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Overview
Description
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetracyclic core, which is a characteristic feature of many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide typically involves a multi-step process. One common method is the radical cascade cyclization, which can be promoted by visible light or metal catalysts. For example, a photoredox/K2S2O8 system can be used to generate alkylated derivatives of isoindoloquinazoline . Another approach involves the use of CuBr2 to induce radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced isoindoloquinazoline derivatives.
Scientific Research Applications
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-a]isoquinoline derivatives: These compounds share a similar tetracyclic core structure and exhibit comparable biological activities.
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These derivatives also possess a fused heterocyclic system and are known for their bioactivity.
Uniqueness
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide is unique due to its specific substitution pattern and the presence of the phenylethyl and hexanamide groups. These structural features contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C29H29N3O3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C29H29N3O3/c33-26(30-19-18-21-11-3-1-4-12-21)17-5-2-10-20-31-27-22-13-6-7-14-23(22)29(35)32(27)25-16-9-8-15-24(25)28(31)34/h1,3-4,6-9,11-16,27H,2,5,10,17-20H2,(H,30,33) |
InChI Key |
NNFCZIZKPFVXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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